4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Medicinal Chemistry Synthetic Chemistry Fluorine Chemistry

Sourcing heterocyclic building blocks with precise fluorination patterns often leads to supply inconsistency and long lead times. 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1) is the direct solution for your medicinal chemistry needs. - **Differentiated Scaffold**: The specific 4,6-difluoro substitution on the benzothiazole core provides a unique electronic profile, distinct from mono-fluorinated or non-fluorinated analogs, enabling exploration of novel chemical space. - **Orthogonal Handles**: Features a piperidin-4-yloxy moiety with a basic amine, serving as a versatile handle for late-stage functionalization and parallel library synthesis. - **Reliable Supply**: Available at 97% purity with confirmed stock, ensuring uninterrupted progress in your SAR studies or lead optimization programs.

Molecular Formula C12H12F2N2OS
Molecular Weight 270.3 g/mol
CAS No. 1283108-95-1
Cat. No. B1453266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole
CAS1283108-95-1
Molecular FormulaC12H12F2N2OS
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2
InChIKeyKBLUNSORIJKFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1): A Strategic Fluorinated Building Block for Medicinal Chemistry and Chemical Biology


4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1) is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions and a piperidin-4-yloxy moiety at the 2-position . This specific substitution pattern is designed to modulate electronic properties, metabolic stability, and target binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and a candidate for structure-activity relationship (SAR) studies [1]. Its molecular formula is C12H12F2N2OS, with a molecular weight of 270.3 g/mol, and it is commercially available at a typical purity of 97% .

Why 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole Cannot Be Simply Replaced by Other Benzothiazole Derivatives


The specific combination of a 4,6-difluoro substitution pattern and a piperidin-4-yloxy linker on the benzothiazole core creates a unique pharmacophore that cannot be replicated by generic or mono-substituted analogs. The presence of two electron-withdrawing fluorine atoms at the 4- and 6-positions significantly alters the electronic distribution of the aromatic ring, influencing both its reactivity in further synthetic transformations and its non-covalent interactions with biological targets [1]. The piperidin-4-yloxy group provides a basic amine handle for further functionalization, distinct from the piperidin-1-yl group found in other analogs, which impacts the molecule's overall geometry and potential for forming key hydrogen-bond or ionic interactions . Simple substitution with non-fluorinated or mono-fluorinated benzothiazoles can lead to substantial changes in metabolic stability, target affinity, and downstream functional activity, making the selection of this specific compound critical for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1)


Enhanced Electrophilic Reactivity via 4,6-Difluoro Substitution Compared to Mono-Fluorinated or Non-Fluorinated Analogs

The 4,6-difluoro substitution pattern on the benzothiazole ring confers a distinct electronic profile that enhances its utility as a synthetic intermediate. Studies on the lithiation of fluorinated benzothiazoles have shown that the presence of two fluorine atoms directs metalation to specific sites, enabling regioselective functionalization that is not possible with mono-fluorinated or non-fluorinated counterparts [1]. This property is critical for the divergent synthesis of complex libraries. While direct quantitative data for this specific compound is limited, the established principles of fluorine's electronic effects provide a strong class-level inference for its differentiated reactivity [2].

Medicinal Chemistry Synthetic Chemistry Fluorine Chemistry

Structural Differentiation from 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole: The Impact of the Oxy-Linker on Molecular Properties

A key structural comparator is 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-55-2), which differs by a direct C-N bond instead of an oxy-linker. The presence of the oxygen atom in the target compound increases the topological polar surface area (TPSA) and introduces an additional hydrogen-bond acceptor, which can significantly alter pharmacokinetic properties such as solubility and permeability . While quantitative PK data are not available for these exact compounds, the influence of an ether linkage on molecular properties is a well-established principle in medicinal chemistry. The molecular formula of the target compound is C12H12F2N2OS (MW 270.3), compared to C12H12F2N2S (MW 254.3) for the comparator, representing a quantifiable increase in molecular weight and polar surface area .

Medicinal Chemistry Drug Design Physicochemical Properties

Comparative Anticancer Potential: Inferred Activity from Mono-Fluorinated Analog

Direct biological activity data for 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is not publicly available. However, a closely related mono-fluorinated analog, 4-Fluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1350989-22-8), has demonstrated cytotoxic activity against HeLa cells with an IC50 of approximately 15 µM . Given that the addition of a second fluorine atom often enhances metabolic stability and binding affinity, it is reasonable to infer that the 4,6-difluoro derivative may exhibit comparable or improved potency in similar assays [1]. This provides a data-driven, albeit cross-study, benchmark for its potential use in anticancer research.

Oncology Medicinal Chemistry Cell Biology

Potential for Enhanced Antimicrobial Activity Inferred from 4,7-Dimethyl Analog

While direct antimicrobial data for the target compound are lacking, a structurally related compound, 4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-43-9), has been reported as a novel inhibitor of bacterial biofilm formation, specifically disrupting quorum sensing mechanisms in Pseudomonas aeruginosa [1]. The target compound's 4,6-difluoro substitution is a common bioisosteric replacement for methyl groups, often used to improve metabolic stability and binding affinity while retaining similar steric bulk [2]. This provides a strong class-level inference that the 4,6-difluoro derivative could serve as a metabolically more robust alternative for exploring biofilm inhibition and antimicrobial activity.

Antimicrobial Research Biofilm Inhibition Microbiology

Optimal Research and Development Applications for 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1)


Medicinal Chemistry: A Divergent Scaffold for Kinase Inhibitor and CNS Drug Discovery

The compound's unique 4,6-difluoro substitution pattern, which directs regioselective functionalization [1], combined with the piperidin-4-yloxy handle, makes it an ideal core for synthesizing diverse libraries of potential kinase inhibitors or CNS-penetrant drugs. Its physicochemical profile, distinct from the piperidin-1-yl analog, offers a different vector for tuning ADME properties, a critical factor in CNS drug design . Researchers can leverage its specific reactivity to explore SAR around this underexplored chemical space.

Chemical Biology: Development of Metabolically Stable Biofilm Inhibitors

Based on the activity of the 4,7-dimethyl analog as a quorum sensing disruptor in P. aeruginosa [1], this 4,6-difluoro compound presents a compelling case for development as a novel anti-virulence agent. The difluoro substitution is a recognized bioisostere for a dimethyl group, offering the potential to retain or improve upon the parent compound's activity while significantly enhancing metabolic stability . This makes it a high-value tool compound for studying bacterial communication and developing new strategies to combat biofilm-associated infections.

Synthetic Methodology: A Model Substrate for Exploring Regioselective C-H Functionalization

The established lithiation chemistry of 4,6-difluorobenzothiazoles provides a clear, predictable platform for further synthetic elaboration [1]. The piperidin-4-yloxy group, with its protected or free amine, offers an orthogonal functional handle. This compound serves as an excellent model substrate for developing and testing new methodologies in C-H activation, directed metalation, and late-stage functionalization, particularly those aimed at complex heterocyclic systems relevant to pharmaceutical synthesis.

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